4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans: is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Benzyl and phenyl groups are introduced via nucleophilic substitution reactions.
Resolution of Racemic Mixture: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production often employs optimized synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its chiral properties and potential in asymmetric synthesis.
Biology:
- Investigated for its interactions with biological macromolecules.
- Potential applications in studying enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Wirkmechanismus
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carboxylic acid
Comparison:
- rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans is unique due to its specific substitution pattern and chiral properties.
- Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C18H22N2 |
---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
InChI-Schlüssel |
KAXQIIGCHQPXCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.